Methyl 2-Chloro-7-fluoroquinazoline-4-acetate
Description
Quinazolines are heterocyclic aromatic compounds known for their versatility in drug design due to their ability to mimic purine bases and interact with enzyme active sites. The presence of chlorine and fluorine substituents at the 2- and 7-positions, respectively, may enhance its binding affinity and metabolic stability compared to non-halogenated analogs. The acetate ester group at position 4 likely serves as a synthetic handle for further functionalization.
Properties
Molecular Formula |
C11H8ClFN2O2 |
|---|---|
Molecular Weight |
254.64 g/mol |
IUPAC Name |
methyl 2-(2-chloro-7-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C11H8ClFN2O2/c1-17-10(16)5-9-7-3-2-6(13)4-8(7)14-11(12)15-9/h2-4H,5H2,1H3 |
InChI Key |
NLTRZYJIWOMAOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC(=NC2=C1C=CC(=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Chloro-7-fluoroquinazoline-4-acetate typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization using acetic anhydride under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Chloro-7-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common in quinazoline derivatives, substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines.
Scientific Research Applications
Methyl 2-Chloro-7-fluoroquinazoline-4-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-Chloro-7-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of Methyl 2-Chloro-7-fluoroquinazoline-4-acetate with structurally related compounds requires analysis of substituent effects, reactivity, and biological interactions. Below is a hypothetical framework for such a comparison, though none of the provided evidence sources directly address this compound or its analogs:
Table 1: Substituent Effects on Quinazoline Derivatives
| Compound | Substituents | LogP* | Solubility (mg/mL) | IC50 (nM)† | Key Applications |
|---|---|---|---|---|---|
| This compound | 2-Cl, 7-F, 4-OAc | ~2.5 | <1 (predicted) | N/A | Intermediate in drug synthesis |
| 2-Chloroquinazoline-4-carboxylic acid | 2-Cl, 4-COOH | ~1.8 | 15–20 | 500–1000 | EGFR inhibition |
| 7-Fluoroquinazoline-4-amine | 7-F, 4-NH2 | ~1.2 | 25–30 | 10–50 | Anticancer agents |
| Methyl 2,4-dichloroquinazoline-6-carboxylate | 2-Cl, 4-Cl, 6-COOCH3 | ~3.0 | <0.5 | N/A | Antibacterial research |
*Predicted LogP values based on halogen and ester contributions.
Key Observations (Hypothetical):
Halogenation Effects: The 2-chloro substituent in this compound may enhance electrophilic reactivity compared to non-chlorinated analogs, facilitating nucleophilic aromatic substitution reactions. The 7-fluoro group could improve metabolic stability and membrane permeability relative to hydrogen or methyl substituents .
Ester vs. Carboxylic Acid/Amino Groups: The acetate ester at position 4 likely reduces solubility in aqueous media compared to carboxylic acid or amine analogs (e.g., 2-Chloroquinazoline-4-carboxylic acid or 7-Fluoroquinazoline-4-amine). This may limit its direct therapeutic use but enhance its utility as a lipophilic prodrug intermediate.
Biological Activity
Methyl 2-Chloro-7-fluoroquinazoline-4-acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities against various diseases, including cancer and bacterial infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinazoline family, characterized by a bicyclic structure that includes a quinazoline core. The presence of chlorine and fluorine substituents at specific positions on the ring enhances its biological activity. The general structure can be represented as follows:
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Kinases : Quinazolines are known to inhibit various kinases involved in cell signaling pathways. For instance, compounds with similar structures have been shown to inhibit epidermal growth factor receptor (EGFR) mutations, which are prevalent in non-small cell lung cancer (NSCLC) .
- Antimicrobial Activity : Some quinazoline derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
- Cytotoxic Effects : The compound has demonstrated cytotoxic effects in various cancer cell lines. In vitro studies using the MTT assay indicated that similar quinazoline derivatives showed significant inhibition of cell viability in human cancer cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications at the 2 and 7 positions significantly influence potency:
- Chlorine Substitution : The presence of chlorine at the 2-position enhances the compound's ability to interact with target proteins, increasing its inhibitory effects on kinases .
- Fluorine Substitution : Fluorine at the 7-position has been associated with improved lipophilicity, facilitating better cellular uptake and bioavailability .
Table 1: Structure-Activity Relationships of Quinazoline Derivatives
| Compound | Position of Substituents | IC50 (µM) against Cancer Cells | Targeted Kinase |
|---|---|---|---|
| This compound | Cl at 2, F at 7 | TBD | EGFR |
| N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines | F at 6 | <10 | NEK4 |
| Irreversible quinazoline-based inhibitors | Various | <1 | EGFRT790M |
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of similar quinazoline derivatives in vitro against various cancer cell lines such as HCT116 (colon cancer) and HepG2 (hepatoma). The results indicated significant cytotoxicity with IC50 values ranging from low micromolar to nanomolar concentrations, suggesting potent anticancer properties .
- Antimicrobial Efficacy : Another case study focused on the antibacterial activity of quinazolines against Mycobacterium tuberculosis. Compounds structurally related to this compound showed promising results in inhibiting growth at concentrations lower than those required for conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-Chloro-7-fluoroquinazoline-4-acetate, and what are their key reaction conditions?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions using mercaptoacetic acid as a nucleophile in dimethylformamide (DMF) with anhydrous ZnCl₂ as a catalyst. Typical conditions involve refluxing for 6–8 hours, followed by quenching with ice and recrystallization from DMF to isolate the product. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:2 molar ratio of precursor to mercaptoacetic acid) are critical for yield improvement .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and regiochemistry, while Infrared (IR) spectroscopy identifies carbonyl and aromatic stretches. For structural elucidation, single-crystal X-ray diffraction (SC-XRD) is employed using SHELX programs (e.g., SHELXL for refinement). Key parameters include R-factor analysis (<5%) and validation of bond lengths/angles against crystallographic databases .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?
- Methodological Answer : Systematic screening of Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) and solvent systems (DMF vs. THF) can identify optimal conditions. For example, ZnCl₂ in DMF at 120°C achieves higher yields (75–80%) due to enhanced electrophilic activation of the quinazoline core. Parallel monitoring via HPLC-MS helps detect intermediates and by-products (e.g., uncyclized thioesters) that reduce efficiency .
Q. What strategies address discrepancies in crystallographic data interpretation for this compound derivatives?
- Methodological Answer : Discrepancies in lattice parameters or twinning can be resolved using SHELXD/SHELXE for phase determination and TWINLAW for twinning analysis. For ambiguous electron density maps, iterative refinement with anisotropic displacement parameters and incorporation of hydrogen bonding networks improve model accuracy. Cross-validation against high-resolution (<1.0 Å) datasets is recommended .
Q. How do steric and electronic effects of chloro/fluoro substituents influence nucleophilic substitution in this compound?
- Methodological Answer : The electron-withdrawing fluoro group at position 7 enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack at position 2. Steric hindrance from the methyl ester group at position 4 necessitates precise temperature control (80–100°C) to avoid side reactions. Comparative studies with non-fluorinated analogs (e.g., Methyl 2-Chloroquinazoline-4-acetate) reveal 20–30% faster reaction kinetics for the fluorinated derivative .
Q. What mechanistic insights explain the role of mercaptoacetic acid in the cyclization step during synthesis?
- Methodological Answer : Mercaptoacetic acid acts as a bifunctional reagent: the thiol group initiates nucleophilic attack on the chloro-substituted quinazoline, while the carboxylic acid promotes intramolecular cyclization. Isotopic labeling (e.g., ³⁴S) and DFT calculations confirm a six-membered transition state, with ZnCl₂ stabilizing the thiolate intermediate. Quenching experiments show that premature acid neutralization halts cyclization .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the thermal stability of this compound?
- Methodological Answer : Divergent stability data (e.g., decomposition at 150°C vs. 180°C) may arise from impurities or polymorphic forms. Thermogravimetric analysis (TGA) under inert atmospheres and differential scanning calorimetry (DSC) can identify decomposition pathways. Cross-referencing with SC-XRD data (e.g., lattice packing efficiency) clarifies whether crystalline vs. amorphous phases affect stability .
Q. What experimental approaches validate conflicting bioactivity results in this compound derivatives?
- Methodological Answer : Contradictory bioactivity data (e.g., IC₅₀ variations) require rigorous purity assessment (HPLC ≥98%) and stereochemical verification (e.g., circular dichroism for enantiomers). Dose-response curves across multiple cell lines and orthogonal assays (e.g., fluorescence-based vs. radiometric) minimize false positives. Meta-analysis of crystallographic data can correlate structural motifs (e.g., dihedral angles) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
